

Commercial Sources and Technical Guide for NH-bis(PEG2-propargyl)

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Compound of Interest		
Compound Name:	NH-bis(PEG2-propargyl)	
Cat. No.:	B609556	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for **NH-bis(PEG2-propargyl)**, a versatile heterobifunctional linker crucial for advanced bioconjugation, chemical biology, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines key technical data, commercial availability, and detailed experimental protocols for its application in coppercatalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Core Compound Overview

NH-bis(PEG2-propargyl) is a branched polyethylene glycol (PEG) derivative featuring two terminal propargyl (alkyne) groups and a central secondary amine. This unique structure allows for the dual functionalization of molecules. The terminal alkynes readily participate in "click chemistry" reactions with azide-bearing molecules to form stable triazole linkages. The secondary amine provides a nucleophilic site for conjugation to electrophiles such as carboxylic acids, activated NHS esters, and carbonyls. The PEG spacers enhance the solubility and bioavailability of the resulting conjugates.[1][2][3] Its primary application lies in the synthesis of complex molecular architectures, including PROTACs, where it serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[4]

Commercial Availability



A number of chemical suppliers offer **NH-bis(PEG2-propargyl)** for research and development purposes. The following table summarizes the key quantitative data from various commercial sources to facilitate comparison and procurement.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
BroadPharm	BP-40706	2100306-83- 8	C14H23NO4	269.3	98%
Cenmed	C007B- 376840	2100306-83- 8	C14H23NO4	269.3	>98%
AxisPharm	AP12361	2100306-83- 8	C14H23NO4	269.34	≥95%
Precise PEG	AG-7345	2100306-83- 8	C14H23NO4	269.3	>96%
MedchemExp ress	HY-140088	2100306-83- 8	C14H23NO4	269.34	Not Specified
Immunomart	HY-140088	2100306-83- 8	C14H23NO4	269.34	95.21%
RuiaoBio	Not Specified	2100306-83- 8	C14H23NO4	Not Specified	Not Specified

Experimental Protocols

The following is a detailed methodology for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using **NH-bis(PEG2-propargyl)** to conjugate two different azide-containing molecules (Molecule A-N₃ and Molecule B-N₃). This protocol is adapted from established bioconjugation procedures.

Materials and Reagents:

NH-bis(PEG2-propargyl)



- Molecule A-N₃ (e.g., an azide-modified peptide or small molecule)
- Molecule B-N₃ (e.g., an azide-modified protein or another small molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Deionized water

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of NH-bis(PEG2-propargyl) in DMSO.
 - Prepare 10 mM stock solutions of Molecule A-N₃ and Molecule B-N₃ in a compatible solvent (e.g., water, DMSO, or buffer).
 - Prepare a 50 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
 - Prepare a 50 mM stock solution of THPTA in deionized water.
- Reaction Setup:
 - In a microcentrifuge tube, add the following reagents in the specified order:
 - Molecule A-N₃ (to a final concentration of 1 mM)
 - Molecule B-N₃ (to a final concentration of 1 mM)



- NH-bis(PEG2-propargyl) (to a final concentration of 1.2 mM, a slight excess)
- PBS buffer to bring the reaction to 80% of the final volume.
- Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Vortex briefly to mix.
- Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 1 mM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
- Reaction Conditions:
 - Gently vortex the reaction mixture for 30 seconds.
 - Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours.
 - The reaction can be monitored by techniques such as LC-MS or SDS-PAGE to assess the formation of the conjugate.

• Purification:

 Upon completion, the desired conjugate can be purified from unreacted components and catalyst using an appropriate method based on the properties of the conjugate. Common purification techniques include size-exclusion chromatography (SEC), reversed-phase HPLC, or affinity chromatography.

Visualizations

Chemical Structure and Reactivity

The following diagram illustrates the chemical structure of **NH-bis(PEG2-propargyl)**, highlighting its reactive functional groups.

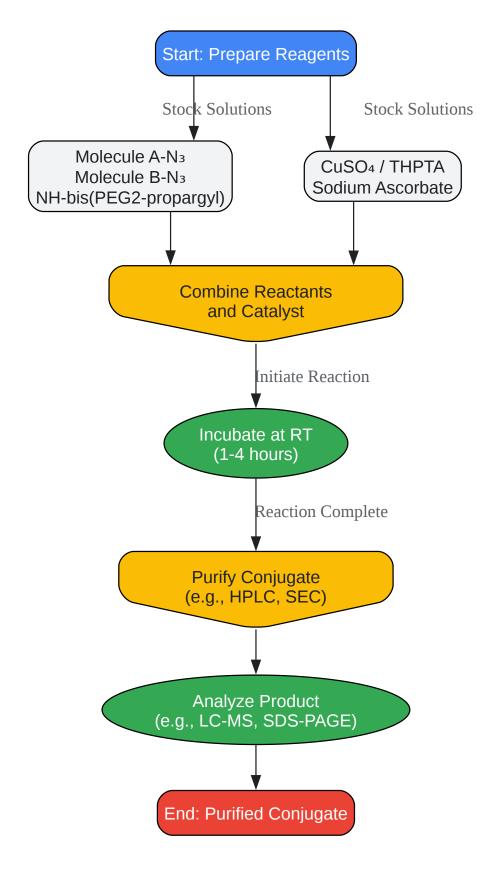
Caption: Structure of NH-bis(PEG2-propargyl) with its reactive groups.



Experimental Workflow for Bioconjugation

This diagram outlines a general experimental workflow for using **NH-bis(PEG2-propargyl)** in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to link two azide-containing molecules.





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Caption: General workflow for CuAAC bioconjugation.



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